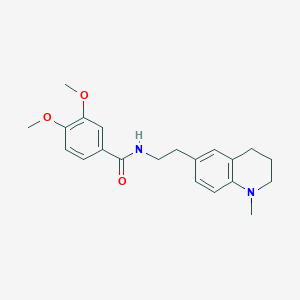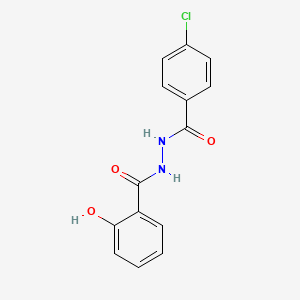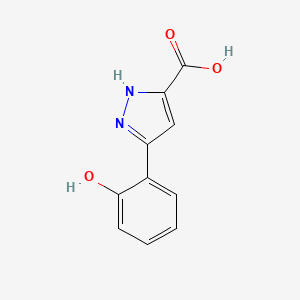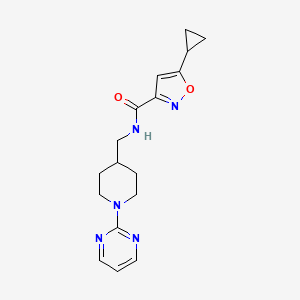![molecular formula C23H30ClN3O4S2 B2494353 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215743-41-1](/img/structure/B2494353.png)
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities. For instance, paper discusses a series of benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which are important in the regulation of fatty acid metabolism. Paper describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential for benzamide derivatives to act as selective class III antiarrhythmic agents.
Synthesis Analysis
The synthesis of related compounds involves the combination of a benzamide scaffold with various substituents that confer the desired biological activity. In paper , the synthesis of N-substituted imidazolylbenzamides is described, which may share synthetic pathways with the compound . Typically, such syntheses involve multiple steps, including the formation of the benzamide core, followed by the introduction of specific functional groups through reactions such as amidation, alkylation, or sulfonation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core, which is modified with different substituents to achieve specific interactions with biological targets. The ethoxybenzo[d]thiazol and methylsulfonyl groups in the compound of interest suggest that it may interact with hydrophobic pockets within enzymes or receptors, while the diethylaminoethyl moiety could be involved in ionic interactions, as seen in paper .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the ethoxy group might be involved in ether formation or cleavage reactions, while the thiazol moiety could participate in nucleophilic substitutions. The methylsulfonyl group is typically stable but could potentially be involved in sulfonylation reactions. The diethylaminoethyl group may undergo reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the diethylaminoethyl group suggests that the compound may have basic properties and could form salts with acids, which is relevant for its hydrochloride form. The ethoxy and methylsulfonyl groups may contribute to the lipophilicity of the compound, affecting its solubility and permeability. The overall molecular architecture will influence the melting point, boiling point, and stability of the compound. The specific activities of similar compounds, as described in papers and , suggest that the compound may have significant biological activity, potentially related to metabolic regulation or cardiac electrophysiology.
科学的研究の応用
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, have been described. These compounds exhibit potency in in vitro Purkinje fiber assays, indicating their potential for producing class III electrophysiological activity. This activity is relevant in the context of developing new treatments for arrhythmias, as these compounds showed comparable potency and efficacy to sematilide, a potent selective class III agent undergoing clinical trials (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
A study focusing on the synthesis of new pyridine derivatives incorporating the benzothiazole structure, akin to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, revealed their potential antimicrobial and antifungal properties. These derivatives were tested for their antibacterial and antifungal activities, suggesting their usefulness in addressing microbial infections (Patel & Agravat, 2007).
Synthetic Applications
The compound and its related structures have been used in various synthetic applications, particularly in the preparation of novel heterocyclic compounds. These synthetic routes provide valuable insights into the manipulation of the core structure for the development of new compounds with potential biological and pharmacological activities (Iwakawa, Pinto, & Szarek, 1978).
Anticancer Evaluation
Derivatives of the compound have been evaluated for their anticancer properties, particularly focusing on indapamide derivatives. These studies have shown that certain derivatives can exhibit significant pro-apoptotic activity against cancer cell lines, such as melanoma, indicating the potential for the development of anticancer agents based on this chemical structure (Yılmaz et al., 2015).
Catalytic Applications
The compound's structure has been incorporated into molybdenum(VI) complexes, which were then encapsulated in zeolite Y to create an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This application demonstrates the compound's versatility and potential in catalysis, contributing to green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-5-25(6-2)14-15-26(22(27)17-8-11-19(12-9-17)32(4,28)29)23-24-20-13-10-18(30-7-3)16-21(20)31-23;/h8-13,16H,5-7,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHNSOOMJVXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)


![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)



![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)
